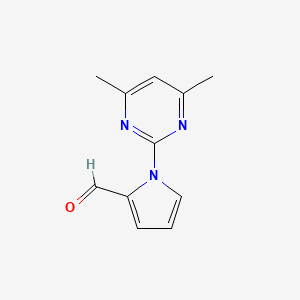
1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde, also known as DMPP, is a chemical compound that has been extensively studied for its potential use in scientific research. DMPP is a pyrrole derivative that has been shown to have a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has been extensively studied for its potential use in scientific research. It has been shown to have a range of biological activities that make it a promising candidate for drug discovery and development. 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens, including drug-resistant strains. It has also been shown to have anticancer activity, with the ability to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in the target cells. 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has been shown to inhibit the activity of bacterial and fungal enzymes, including DNA gyrase and topoisomerase IV, which are essential for cell division and replication. 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and replication of bacterial and fungal pathogens, and to induce apoptosis in cancer cells. 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify, and it has been shown to have a range of biological activities that make it a promising candidate for drug discovery and development. However, 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde also has some limitations for lab experiments. It is a reactive compound that can be difficult to handle, and its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde. One area of interest is the development of 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde-based drugs for the treatment of bacterial and fungal infections, as well as cancer. Another area of interest is the study of 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde's mechanism of action, which could provide insights into its potential therapeutic applications. Additionally, further research is needed to explore the potential applications of 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde in other areas of biology, such as neuroscience and immunology.
Conclusion
In conclusion, 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde, or 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde, is a promising compound for scientific research. Its antimicrobial, antifungal, and anticancer properties make it a promising candidate for drug discovery and development. While its mechanism of action is not fully understood, research on 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has the potential to lead to the development of new therapies for a range of diseases.
Synthesemethoden
The synthesis of 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde involves the reaction of 2,4-dimethylpyrrole with 2-bromo-4,6-dimethylpyrimidine in the presence of a base such as potassium tert-butoxide. The resulting product is then oxidized with sodium periodate to yield 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde. This method has been shown to be an efficient and reliable way to produce 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde in high yield and purity.
Eigenschaften
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-6-9(2)13-11(12-8)14-5-3-4-10(14)7-15/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXKCXMAAXVCKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CC=C2C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)











